molecular formula C16H17NO4 B11466823 4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[3.2.1]octan-4-ol

4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[3.2.1]octan-4-ol

Cat. No.: B11466823
M. Wt: 287.31 g/mol
InChI Key: RQEJCECOSAZHOC-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[321]octan-4-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[3.2.1]octan-4-ol typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Construction of the Dioxabicyclo Octane Framework: This step involves the formation of the bicyclic structure through a Diels-Alder reaction, followed by oxidation to introduce the hydroxyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone.

    Reduction: The isoxazole ring can be reduced to form an amine.

    Substitution: The methyl group on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[3.2.1]octan-4-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.

Medicine

Potential medicinal applications include its use as a scaffold for drug development. The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[3.2.1]octan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and the dioxabicyclo octane framework provide multiple points of interaction, allowing the compound to bind to specific sites and modulate biological activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[3.2.1]octan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[3.2.1]octan-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

The uniqueness of 4-[3-(4-Methylphenyl)-5-isoxazolyl]-6,8-dioxabicyclo[321]octan-4-ol lies in its combination of an isoxazole ring and a dioxabicyclo octane framework, which provides distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

4-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ol

InChI

InChI=1S/C16H17NO4/c1-10-2-4-11(5-3-10)13-8-14(21-17-13)16(18)7-6-12-9-19-15(16)20-12/h2-5,8,12,15,18H,6-7,9H2,1H3

InChI Key

RQEJCECOSAZHOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3(CCC4COC3O4)O

Origin of Product

United States

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